3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of quinoline, furan, and thienopyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-12-18-21(31-15)24-23(26(22(18)28)13-17-8-5-11-29-17)30-14-20(27)25-10-4-7-16-6-2-3-9-19(16)25/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCQPEUOMIQMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thioether linkage and the furan ring. The final step involves the cyclization to form the thienopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s unique properties can be harnessed for various applications, such as in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives, quinoline-based compounds, and furan-containing molecules. Examples include:
- Thienopyrimidine derivatives with different substituents
- Quinoline derivatives with various functional groups
- Furan-based compounds with similar structural motifs
Uniqueness
What sets this compound apart is its combination of structural elements from quinoline, furan, and thienopyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 3-[(furan-2-yl)methyl]-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno-pyrimidine derivative that has gained attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a thieno-pyrimidine core substituted with furan and tetrahydroquinoline moieties. The presence of sulfur in the side chain is notable for its potential biological implications.
Biological Activity Overview
Numerous studies have investigated the biological activities of compounds similar to the target molecule. Key areas of focus include:
-
Anticancer Activity
- Several derivatives of thieno-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to the target have shown effective growth inhibition across various cancer cell lines. A study reported growth inhibition percentages (GI%) ranging from 43.9% to over 100% against multiple cancer types including lung and renal carcinoma cell lines .
-
Enzyme Inhibition
- The compound's structural features suggest potential as an inhibitor for various enzymes involved in cancer progression. Notably, compounds with similar structures demonstrated substantial inhibitory effects on cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRKA), with IC50 values indicating potent activity (ranging from 0.09 to 1.58 µM) .
Case Study 1: Anticancer Efficacy
In vitro studies on derivatives similar to the target compound revealed significant cytotoxic effects against renal carcinoma cell lines. For example:
- Compound X showed an IC50 of 11.70 µM against the RFX 393 cell line.
- The mechanism of action was linked to cell cycle arrest in the G0–G1 phase and induction of apoptosis .
Case Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition capabilities of thieno-pyrimidine derivatives:
- Compounds demonstrated selective inhibition against CDK2 and TRKA.
- The SAR analysis indicated that specific substitutions on the pyrimidine ring enhanced inhibitory potency significantly .
Structure-Activity Relationships (SAR)
The SAR studies have elucidated critical insights into how modifications affect biological activity:
- Substituents on the Furan Ring : Variations in substituents on the furan moiety were correlated with changes in anticancer activity.
- Sulfur Atom Positioning : The position of sulfur atoms within the structure was found to influence both enzyme inhibition and cytotoxicity against cancer cells.
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | GI (%) |
|---|---|---|---|
| Compound X | CDK2 Inhibition | 0.78 | N/A |
| Compound Y | TRKA Inhibition | 1.34 | N/A |
| Compound Z | Anticancer (RFX 393) | 11.70 | 66.02 |
Table 2: Growth Inhibition Percentages Across Cell Lines
| Cell Line | Compound A GI (%) | Compound B GI (%) |
|---|---|---|
| HOP-92 | 71.8 | N/A |
| NCI-H460 | 66.12 | N/A |
| RFX 393 | N/A | 84.17 |
Q & A
Basic: What are the standard synthetic routes for synthesizing thieno[2,3-d]pyrimidin-4-one derivatives like this compound?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. Key steps include:
- Cyclocondensation : Reaction of substituted thioureas with β-keto esters or α,β-unsaturated ketones under acidic conditions to form the pyrimidine ring.
- Sulfanyl Group Introduction : Thiolation using reagents like Lawesson’s reagent or nucleophilic substitution with mercaptoacetates under basic conditions (e.g., K₂CO₃ in DMF) .
- Functionalization : The tetrahydroquinoline and furan substituents are introduced via alkylation or Mitsunobu reactions, requiring inert atmospheres (N₂/Ar) and catalysts (e.g., Pd for cross-coupling) .
Critical Parameters : Temperature control (60–120°C), solvent selection (DMF, THF), and purification via column chromatography .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and regiochemistry (e.g., distinguishing furan vs. tetrahydroquinoline protons). DEPT-135 helps assign quaternary carbons .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments, critical for verifying sulfur-containing moieties .
- HPLC : Assesses purity (>95%) and monitors reaction progress using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve overlapping signals .
Advanced: How can researchers optimize reaction yields during sulfanyl group incorporation?
Methodological Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings to enhance sulfur nucleophilicity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DBU reduce side reactions .
- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Case Study : A 20% yield increase was achieved by switching from THF to DMF and using 10 mol% CuI .
Advanced: How to address discrepancies in reported biological activity data for thienopyrimidine derivatives?
Methodological Answer:
- Structural-Activity Comparison : Use X-ray crystallography (if available) or DFT calculations to correlate substituent electronic effects (e.g., electron-withdrawing groups on tetrahydroquinoline) with activity variations .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, IC₅₀ protocols) to isolate structural vs. experimental variables .
Example : Methyl vs. ethyl substituents on the thieno ring showed a 10-fold difference in antimicrobial activity due to steric hindrance .
Advanced: What strategies elucidate reaction mechanisms for sulfanyl substitutions in this scaffold?
Methodological Answer:
- Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfur incorporation pathways via MS/MS .
- Intermediate Trapping : Quench reactions at short intervals (e.g., 5 min) and characterize intermediates (e.g., sulfenic acids) by LC-NMR .
- Computational Modeling : DFT studies (Gaussian 09) simulate transition states to identify rate-determining steps (e.g., nucleophilic attack on electrophilic sulfur) .
Basic: What structural features dominate the compound’s reactivity and bioactivity?
Methodological Answer:
- Core Structure : The thieno[2,3-d]pyrimidin-4-one scaffold provides planar rigidity for enzyme binding (e.g., kinase inhibition) .
- Substituent Effects :
Advanced: How to design target interaction studies for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 4XTL for kinases) to predict binding poses .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets (e.g., EGFR) .
- Mutagenesis : Validate predicted interactions by testing activity against mutant proteins (e.g., Ala-scanning of ATP-binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
